Benzoylnorecgonine Retains Weak Dopamine Transporter (DAT) Inhibition Unlike Inactive Benzoylecgonine
In a rat striatal synaptosome assay, benzoylnorecgonine produced approximately 50% inhibition of high-affinity dopamine uptake at a concentration of 5 µM or higher. In contrast, the major metabolite benzoylecgonine showed no inhibitory activity at this concentration. Cocaine, the parent compound, was a far more potent inhibitor with a KI50 of 7 µM [1].
| Evidence Dimension | Dopamine uptake inhibition in rat striatal synaptosomes |
|---|---|
| Target Compound Data | Approximately 50% inhibition at a concentration of 5 × 10⁻³ M |
| Comparator Or Baseline | Benzoylecgonine: no inhibition at 5 × 10⁻³ M; Cocaine: KI50 of 7 × 10⁻⁶ M |
| Quantified Difference | Benzoylnorecgonine is active at 5 mM, while benzoylecgonine is completely inactive. Its potency is >700-fold lower than cocaine. |
| Conditions | High-affinity uptake of 0.5 μM dopamine into rat striatal synaptosomes |
Why This Matters
This is crucial for researchers studying the structural basis of DAT inhibition, as benzoylnorecgonine serves as a tool compound with weak but measurable activity, whereas benzoylecgonine is pharmacologically silent and unsuitable for these assays.
- [1] Taylor, D., & Ho, B. T. (1977). Cocaine and metabolites: Relationship between pharmacological activity and inhibitory action on dopamine uptake into striatal synaptosomes. Progress in Neuro-Psychopharmacology, 1(3-4), 265-269. View Source
